

4-Bromo-3,5-dichlorobenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 4-Bromo-3,5-dichlorobenzoic acid

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An In-Depth Technical Guide to 4-Bromo-3,5-dichlorobenzoic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **4-Bromo-3,5-dichlorobenzoic acid**. It delves into its core chemical properties, synthetic utility, and best practices for laboratory handling, providing a foundational understanding for its application in complex organic synthesis.

Core Chemical Identity and Physicochemical Properties

4-Bromo-3,5-dichlorobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring three distinct halogen substituents on the benzene ring, makes it a valuable and versatile building block in medicinal chemistry and material science. The differential reactivity of the bromine and chlorine atoms can be exploited for selective, stepwise functionalization in synthetic pathways.

The fundamental properties of this compound are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ BrCl ₂ O ₂	[1][2][3][4][5][6]
Molecular Weight	269.90 g/mol	[1][7]
CAS Number	117738-75-7	[1][2][3][4]
IUPAC Name	4-bromo-3,5-dichlorobenzoic acid	[2]
Appearance	Typically a powder or liquid	[1]
Purity	Commercially available in purities of 95% to 98%	[2][3]
Synonyms	Benzoic acid, 4-bromo-3,5-dichloro-	[1][4]

Synthetic Utility and Strategic Application

The primary utility of **4-Bromo-3,5-dichlorobenzoic acid** lies in its role as a chemical intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][8] The substituents on the aromatic ring are strategically positioned to allow for a variety of chemical transformations.

Causality of Experimental Choices: The presence of both bromine and chlorine atoms on the same aromatic ring is significant. In many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-bromine bond is more reactive than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the C4 position (bromine) while leaving the C3 and C5 positions (chlorine) intact for subsequent reactions. The carboxylic acid group provides another handle for transformations such as amidation or esterification, further increasing the compound's versatility.

The following diagram illustrates the conceptual workflow of using **4-Bromo-3,5-dichlorobenzoic acid** as a scaffold in a multi-step synthesis.



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Caption: Synthetic pathway using **4-Bromo-3,5-dichlorobenzoic acid**.

Experimental Protocol: Representative Suzuki Cross-Coupling

The following is a generalized, representative protocol for a Suzuki cross-coupling reaction to functionalize the C4 position. Disclaimer: This protocol is illustrative. Researchers must conduct their own literature search and optimization for their specific substrates and desired outcomes. Always consult the specific Safety Data Sheet (SDS) for all reagents before use.

Objective: To synthesize a 4-aryl-3,5-dichlorobenzoic acid derivative.

Materials:

- **4-Bromo-3,5-dichlorobenzoic acid**
- Arylboronic acid (1.1 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
- Solvent (e.g., 1,4-dioxane/water mixture, toluene)
- Inert gas (Nitrogen or Argon)
- Standard glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add **4-Bromo-3,5-dichlorobenzoic acid** (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- **Solvent Addition:** Add the degassed solvent system via syringe.
- **Heating:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired 4-aryl-3,5-dichlorobenzoic acid.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are paramount. While a specific SDS for this exact compound is not detailed in the search results, the following guidelines are based on best practices for similar chemical classes.^{[9][10][11][12]}

Personal Protective Equipment (PPE):

- **Eye Protection:** Always wear chemical safety goggles or a face shield.
- **Hand Protection:** Wear appropriate chemical-resistant gloves (e.g., nitrile).
- **Body Protection:** Use a lab coat. Ensure exposed skin is covered.

Handling:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11][12]
- Avoid generating dust.[9][10]
- Avoid contact with skin, eyes, and clothing.[9][11]
- Do not eat, drink, or smoke in the laboratory.[10]
- Wash hands thoroughly after handling.[11]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]
- Keep away from incompatible materials such as strong oxidizing agents.[12]

Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3,5-dichlorobenzoic acid is a highly functionalized building block with significant potential in organic synthesis. Its defined chemical structure, particularly the differential reactivity of its halogen substituents, provides chemists with a powerful tool for creating novel and complex molecular architectures. Adherence to rigorous safety protocols is essential when handling this compound to ensure a safe and effective research environment.

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